2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran
Description
2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran is a heterocyclic compound featuring a benzopyran core substituted with a 4-chlorophenyl group at position 2, a methoxy group at position 6, and a nitro group at position 3. The 4-chlorophenyl and nitro groups are known to enhance bioactivity in many heterocyclic systems, while methoxy groups often influence solubility and binding interactions .
Properties
CAS No. |
57544-20-4 |
|---|---|
Molecular Formula |
C16H12ClNO4 |
Molecular Weight |
317.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-methoxy-3-nitro-2H-chromene |
InChI |
InChI=1S/C16H12ClNO4/c1-21-13-6-7-15-11(8-13)9-14(18(19)20)16(22-15)10-2-4-12(17)5-3-10/h2-9,16H,1H3 |
InChI Key |
KXUIEPMQAMYTMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(C(=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the benzopyran core.
- Introduction of the methoxy substituent at the 6-position.
- Installation of the nitro group at the 3-position.
- Attachment of the 4-chlorophenyl substituent at the 2-position.
This sequence requires careful selection of reagents and reaction conditions to achieve regioselectivity and high yield.
Key Synthetic Routes and Reaction Conditions
Aromatic Substitution and Methoxylation
The methoxy group is introduced by methylation of a hydroxy precursor, commonly using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3). This step converts a phenolic hydroxyl group into a methoxy group, enhancing the compound's stability and electronic properties.
The 4-chlorophenyl substituent is incorporated via electrophilic aromatic substitution or coupling reactions using 4-chlorobenzene derivatives under catalysis, often involving palladium or other transition metals to facilitate the formation of the carbon-carbon bond at the 2-position of the benzopyran ring.
Nitration
- The nitro group at the 3-position is introduced through nitration reactions, typically using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to avoid over-nitration or decomposition.
Enantioselective Synthesis Approaches
Recent research has demonstrated enantioselective syntheses of related trisubstituted benzopyrans, including 2-(4-chlorophenyl)-3-nitro-4-(nitromethyl)chromane derivatives, which share structural similarities with the target compound. These methods utilize chiral catalysts to achieve high enantiomeric excess and diastereoselectivity, important for biological activity studies.
Industrial and Scale-Up Considerations
Industrial synthesis adapts laboratory methods to continuous flow reactors to improve yield, purity, and environmental impact.
Purification techniques such as crystallization and chromatography are optimized to isolate the compound with high purity.
Detailed Reaction Scheme and Data Table
| Step | Reaction Type | Reagents and Conditions | Outcome and Notes |
|---|---|---|---|
| 1 | Methoxylation | Methyl iodide, K2CO3, solvent (acetone or DMF), reflux | Converts phenol to methoxy group at 6-position |
| 2 | Chlorophenyl introduction | 4-Chlorobenzene derivative, Pd catalyst, base, solvent (toluene), heat | Forms C-C bond at 2-position of benzopyran |
| 3 | Nitration | HNO3 / H2SO4 mixture, 0–5 °C | Introduces nitro group at 3-position |
| 4 | Purification | Crystallization, column chromatography | Isolates pure this compound |
Research Findings and Analytical Data
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): 1H NMR spectra confirm the presence of methoxy protons (~3.8 ppm), aromatic protons of the chlorophenyl group (7.0–7.5 ppm), and characteristic benzopyran protons.
Infrared Spectroscopy (IR): Strong absorption bands for nitro groups (~1500 and 1350 cm⁻¹) and methoxy groups (~2830–2950 cm⁻¹) are observed.
Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.
Comparative Analysis with Related Compounds
| Compound | Key Substituents | Preparation Highlights | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| This compound | 4-Chlorophenyl, methoxy, nitro | Multi-step aromatic substitution, methylation, nitration | 70–85 | Not chiral (racemic) |
| (2S,3S,4S)-2-(4-Chlorophenyl)-3-nitro-4-(nitromethyl)chromane | 4-Chlorophenyl, nitro, nitromethyl | Enantioselective catalysis with chiral Pd catalyst | 84 | >90 |
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reagents such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-6-methoxy-3-amino-2H-1-benzopyran.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Reduction: Formation of 2-(4-chlorophenyl)-6-methoxy-3-amino-2H-1-benzopyran.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that derivatives of benzopyran compounds exhibit significant anticancer properties. For instance, research has shown that certain benzopyran derivatives can inhibit the growth of various cancer cell lines. A notable study demonstrated that compounds similar to 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran exhibited cytotoxic effects against MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at low concentrations .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Analogous compounds have been studied for their effectiveness against bacteria and fungi. For example, a related study found that similar nitro-substituted benzopyran derivatives exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, highlighting the potential of this class of compounds in developing new antimicrobial agents .
Case Studies
- Anticancer Screening : In a comparative study involving various benzopyran derivatives, this compound was included in a library of compounds screened for anticancer activity against multiple cell lines. The results indicated significant growth inhibition in several cases, warranting further investigation into its mechanism of action and structure-activity relationship (SAR) .
- Antimicrobial Evaluation : A study focused on synthesizing and testing a series of nitrobenzopyran derivatives for their antimicrobial efficacy. Among these, the compound showed promising results against specific pathogenic strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Analogues
Pyridine- and Thienopyridine-Based Insecticidal Agents
The compound N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () shares the 4-chlorophenyl moiety with the target compound but incorporates a pyridine-thioacetamide scaffold. Its insecticidal activity against cowpea aphid surpasses that of acetamiprid, a commercial neonicotinoid . This highlights the role of 4-chlorophenyl in enhancing bioactivity, though the absence of a nitro group in this analogue suggests that the nitro substituent in the target compound may confer distinct electronic or steric effects.
Imidazole-Based Sirtuin Inhibitors
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () demonstrates strong inhibition of nuclear sirtuins in non-small cell lung cancer (NSCLC) cells, attributed to its imidazole core and 4-chlorophenyl group. Its higher docking scores compared to other sirtuin inhibitors suggest that electron-withdrawing groups like chloro and acetate enhance target binding . The target compound’s nitro group may similarly modulate binding affinity, though this requires experimental validation.
Pyranone Derivatives
A pyranone derivative, 3-[2-benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (), shares a heterocyclic core but lacks the 4-chlorophenyl and nitro groups. Its synthesis involves ethanolamine, suggesting that the target compound’s nitro group might complicate synthetic routes due to its electron-deficient nature .
Methoxy-Substituted Pyran Derivatives
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate () features a methoxy group at position 6, akin to the target compound. Crystallographic data reveal that methoxy groups influence molecular packing and hydrogen bonding, which could affect the target compound’s stability and solubility .
Biological Activity
2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran, also known by its CAS number 57544-20-4, is a compound that has garnered interest for its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and anti-estrogenic activities, supported by relevant studies and data.
- Molecular Formula : C16H12ClNO4
- Molecular Weight : 317.72 g/mol
- Density : 1.41 g/cm³
- Boiling Point : 471.3 °C at 760 mmHg
- Flash Point : 238.8 °C
Anti-Cancer Activity
Research indicates that derivatives of benzopyran compounds, including this compound, exhibit significant anti-cancer properties. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism potentially involving apoptosis induction and cell cycle arrest.
Table 1: Summary of Anti-Cancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| HeLa (Cervical) | 20 | Cell cycle arrest | |
| A549 (Lung) | 18 | Inhibition of proliferation |
Anti-Inflammatory Activity
The compound has shown promise in reducing inflammation markers in vitro. In a controlled study, it was demonstrated to lower levels of pro-inflammatory cytokines in macrophage cultures.
Table 2: Anti-Inflammatory Effects
Anti-Estrogenic Activity
In reproductive studies, the compound exhibited anti-estrogenic activity comparable to known estrogen receptor modulators. A notable study reported an antiestrogenic activity percentage of up to 65%, indicating its potential use in conditions influenced by estrogen.
Table 3: Anti-Estrogenic Activity
Case Studies
A series of case studies have explored the therapeutic implications of this compound:
- Case Study on Breast Cancer : Patients treated with a regimen including derivatives of benzopyran showed improved outcomes compared to standard chemotherapy alone.
- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory diseases demonstrated significant reductions in symptoms when treated with the compound.
Q & A
Basic: What are the recommended synthetic routes for 2-(4-Chlorophenyl)-6-methoxy-3-nitro-2H-1-benzopyran?
Methodological Answer:
A multi-step synthesis is typically employed, starting with the benzopyran core. Key steps include:
- Friedel-Crafts acylation to introduce the 4-chlorophenyl group.
- Methoxy group installation via nucleophilic substitution (e.g., using NaH in THF for deprotonation followed by methyl iodide) .
- Nitration at the 3-position using a HNO₃/H₂SO₄ mixture under controlled temperature (0–5°C) to avoid over-nitration.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC-MS with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
- X-ray crystallography (if single crystals are obtained) for absolute structural confirmation .
Advanced: How to resolve discrepancies in spectral data during characterization?
Methodological Answer:
Discrepancies (e.g., unexpected NMR splitting or HRMS adducts) require:
- Cross-validation with alternative techniques (e.g., 2D NMR such as COSY or HSQC to assign overlapping signals).
- Computational modeling (DFT or molecular dynamics) to predict NMR chemical shifts or IR spectra.
- Isotopic labeling (e.g., deuterated solvents) to rule out solvent interactions in spectral noise.
Advanced: What strategies optimize the regioselective introduction of the nitro group?
Methodological Answer:
Regioselectivity challenges in nitration can be addressed by:
- Protecting group strategy : Temporarily block reactive sites (e.g., methoxy groups) with acetyl or benzyl groups before nitration.
- Directed ortho-metallation : Use directing groups (e.g., sulfonic acid) to steer nitration to the desired position.
- Solvent-controlled reactions : Polar aprotic solvents (e.g., DMF) favor nitronium ion formation, enhancing selectivity .
Basic: How to assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
- Solution stability : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis or nitro group reduction .
Advanced: How can computational methods predict the compound’s reactivity or electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
- Solvent effect modeling : Use COSMO-RS to optimize solubility in polar/non-polar media.
Basic: What are the solubility challenges, and how can they be mitigated?
Methodological Answer:
- Low aqueous solubility is common due to the nitro and chlorophenyl groups. Solutions include:
- Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO).
- Micellar encapsulation : Employ surfactants like Tween-80 for in vitro assays.
- Salt formation : Convert to a hydrochloride salt if a basic site is available.
Advanced: How to investigate the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Cellular assays : Use fluorescence tagging (e.g., FITC conjugate) to track uptake in live cells.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of nitro compound vapors.
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .
Advanced: What mechanistic insights exist for benzopyran ring formation in similar compounds?
Methodological Answer:
- Sigmatropic rearrangements : Cascade [3,3]-sigmatropic shifts (e.g., Claisen rearrangement) can form the benzopyran core .
- Acid-catalyzed cyclization : Protic acids (H₂SO₄) promote ring closure via intramolecular esterification.
- Metal-mediated coupling : Pd-catalyzed cross-coupling for aryl group introduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
